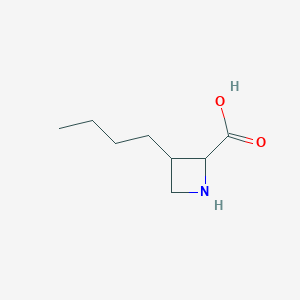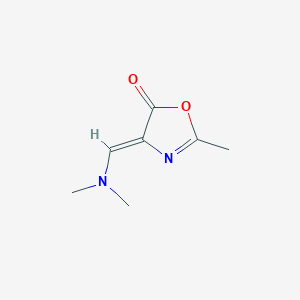
2,5-dichloro-N-(2-hydroxy-4-methyl-phenyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-N-(2-hydroxy-4-methylphenyl)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2,5-dichloro-N-(2-hydroxy-4-methylphenyl)thiophene-3-carboxamide, typically involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis. For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-(2-hydroxy-4-methylphenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different functional groups into the thiophene ring.
Scientific Research Applications
2,5-Dichloro-N-(2-hydroxy-4-methylphenyl)thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Thiophene derivatives are known for their pharmacological properties, and this compound may be explored for potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(2-hydroxy-4-methylphenyl)thiophene-3-carboxamide involves its interaction with molecular targets in biological systems. The specific pathways and targets depend on the context of its use. For example, in medicinal applications, it may interact with enzymes or receptors to exert its effects. Detailed studies are required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,5-Dichloro-N-(2-hydroxy-4-methylphenyl)thiophene-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other thiophene derivatives. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H9Cl2NO2S |
|---|---|
Molecular Weight |
302.2 g/mol |
IUPAC Name |
2,5-dichloro-N-(2-hydroxy-4-methylphenyl)thiophene-3-carboxamide |
InChI |
InChI=1S/C12H9Cl2NO2S/c1-6-2-3-8(9(16)4-6)15-12(17)7-5-10(13)18-11(7)14/h2-5,16H,1H3,(H,15,17) |
InChI Key |
PFISOUVQAMZIOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(SC(=C2)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Difluoromethyl)-7-methoxybenzo[d]oxazole](/img/structure/B12862349.png)




![2-(2-Chlorobenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B12862379.png)
![2-Phenyl-N-{4-[3-(4-phenylacetylamino-phenoxy)-phenoxy]-phenyl}-acetamide](/img/structure/B12862387.png)

![2-(Chloromethyl)-4-iodobenzo[d]oxazole](/img/structure/B12862399.png)
![(3AR,5S,6S,6aR)-5-((S)-2-fluoro-1-hydroxyethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B12862405.png)

![2-(Difluoromethoxy)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12862436.png)

